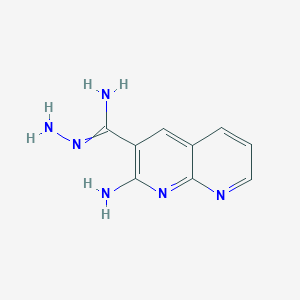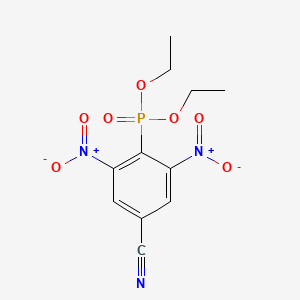![molecular formula C18H9ClO5S B14608944 4-(4-Chlorobenzene-1-sulfonyl)naphtho[2,3-c]furan-1,3-dione CAS No. 60981-80-8](/img/structure/B14608944.png)
4-(4-Chlorobenzene-1-sulfonyl)naphtho[2,3-c]furan-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Chlorobenzene-1-sulfonyl)naphtho[2,3-c]furan-1,3-dione is a complex organic compound that belongs to the class of naphthofurans. This compound is characterized by the presence of a naphtho[2,3-c]furan core structure, which is further substituted with a 4-chlorobenzene-1-sulfonyl group. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorobenzene-1-sulfonyl)naphtho[2,3-c]furan-1,3-dione typically involves multi-step organic reactions. One common method involves the palladium-catalyzed reverse hydrogenolysis of 2-hydroxy-1,4-naphthoquinones with olefins. This reaction is carried out in the presence of commercially available Pd/C catalyst without the need for oxidants or hydrogen acceptors, making it an environmentally friendly approach .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure the highest possible purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Chlorobenzene-1-sulfonyl)naphtho[2,3-c]furan-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the naphthofuran core.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine (Br₂) or chlorosulfonic acid (HSO₃Cl).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce halogen or sulfonyl groups onto the aromatic rings.
Applications De Recherche Scientifique
4-(4-Chlorobenzene-1-sulfonyl)naphtho[2,3-c]furan-1,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(4-Chlorobenzene-1-sulfonyl)naphtho[2,3-c]furan-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphtho[2,3-c]furan-1,3-dione: A closely related compound with similar structural features.
Naphtho[2,3-b]furan-4,9-dione: Another related compound with different substitution patterns.
Diphyllin: A natural product with a similar naphthofuran core structure.
Uniqueness
4-(4-Chlorobenzene-1-sulfonyl)naphtho[2,3-c]furan-1,3-dione is unique due to the presence of the 4-chlorobenzene-1-sulfonyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
60981-80-8 |
|---|---|
Formule moléculaire |
C18H9ClO5S |
Poids moléculaire |
372.8 g/mol |
Nom IUPAC |
4-(4-chlorophenyl)sulfonylbenzo[f][2]benzofuran-1,3-dione |
InChI |
InChI=1S/C18H9ClO5S/c19-11-5-7-12(8-6-11)25(22,23)16-13-4-2-1-3-10(13)9-14-15(16)18(21)24-17(14)20/h1-9H |
Clé InChI |
LGHVVHBHBANVHI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C3C(=C2S(=O)(=O)C4=CC=C(C=C4)Cl)C(=O)OC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carbothioamide](/img/structure/B14608862.png)
![5-[(4-aminophenyl)sulfonylamino]-2-[(E)-2-[4-[(4-aminophenyl)sulfonylamino]-2-sulfophenyl]ethenyl]benzenesulfonic acid](/img/structure/B14608867.png)





![1-[(3-Isocyanatopropyl)sulfanyl]hexane](/img/structure/B14608908.png)


![1,3-Dioxo-2,3-dihydro-1H-cyclopenta[b]naphthalene-2-carbonitrile](/img/structure/B14608915.png)


